molecular formula C13H11ClN2O4S B11944313 4-chloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide CAS No. 10589-64-7

4-chloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide

Cat. No.: B11944313
CAS No.: 10589-64-7
M. Wt: 326.76 g/mol
InChI Key: CNZQESBPARGYEP-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a chlorine atom at the para position and an N-linked 2-methyl-4-nitrophenyl group. Its structural identity is confirmed by IR and NMR spectroscopy: the IR spectrum shows a sulfonamide S=O stretch at 1160 cm⁻¹ and aromatic C=C absorption at 1543 cm⁻¹, while the ¹H NMR (CDCl₃) reveals a singlet at δ 2.2 ppm (3H, methyl group) and aromatic proton signals between δ 7.2–8.01 ppm .

Properties

CAS No.

10589-64-7

Molecular Formula

C13H11ClN2O4S

Molecular Weight

326.76 g/mol

IUPAC Name

4-chloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C13H11ClN2O4S/c1-9-8-11(16(17)18)4-7-13(9)15-21(19,20)12-5-2-10(14)3-6-12/h2-8,15H,1H3

InChI Key

CNZQESBPARGYEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 4-Chlorobenzenesulfonyl Chloride

The preparation of 4-chlorobenzenesulfonyl chloride, a critical intermediate, follows a wastewater-free process involving chlorobenzene, chlorosulfonic acid, and thionyl chloride. A molar ratio of 1:1.6:3.2 (chlorobenzene:chlorosulfonic acid:thionyl chloride) is reacted at 60–70°C, yielding a melt of 4-chlorobenzenesulfonyl chloride with minor 4,4'-dichlorodiphenyl sulfone byproducts. Vacuum distillation isolates the sulfonyl chloride in 85–90% purity, which is sufficient for subsequent reactions without further purification.

Preparation of 2-Methyl-4-Nitroaniline

2-Methyl-4-nitroaniline is synthesized via directed nitration of 2-methylaniline. Protecting the amine as a benzenesulfonamide derivative facilitates para-nitration. For example, reacting 2-methylaniline with benzenesulfonyl chloride in pyridine at 0–5°C forms N-(2-methylphenyl)benzenesulfonamide. Subsequent nitration with fuming nitric acid (90%) and sulfuric acid (98%) at 15–20°C introduces the nitro group at the 4-position, yielding N-(2-methyl-4-nitrophenyl)benzenesulfonamide. Alkaline hydrolysis (10% NaOH, reflux, 2 h) removes the sulfonyl group, affording 2-methyl-4-nitroaniline in 78% overall yield.

Coupling Reaction

The final step involves reacting equimolar amounts of 4-chlorobenzenesulfonyl chloride and 2-methyl-4-nitroaniline in dichloromethane with triethylamine as a base. The reaction proceeds at 0°C for 2 h, followed by room temperature stirring for 12 h. The product precipitates upon acidification (HCl, pH 3–4), yielding 4-chloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide in 82% purity. Recrystallization from ethanol-water (1:1) enhances purity to 95%.

Tandem Nitration and Halogenation of N-Phenylbenzenesulfonamide

Metal-Promoted Nitration

A novel one-pot method employs Cu(NO₃)₂·3H₂O and Fe(NO₃)₃·9H₂O as nitrating agents. N-(2-Methylphenyl)benzenesulfonamide is treated with Cu(NO₃)₂·3H₂O (1.2 equiv) in acetic acid at 60°C for 6 h, introducing a nitro group at the 4-position. The reaction’s chemoselectivity arises from the sulfonamide’s meta-directing effect, ensuring exclusive para-nitration relative to the methyl group.

Halogenation with Thionyl Chloride

Post-nitration, the intermediate N-(2-methyl-4-nitrophenyl)benzenesulfonamide undergoes chlorination using thionyl chloride (2 equiv) in DMF at 80°C for 4 h. This substitutes the sulfonamide’s benzene ring para to the sulfonyl group with chlorine, achieving 88% conversion. The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1), yielding 70% isolated product.

Comparative Analysis of Methods

Parameter Sulfonamidation Route Tandem Nitration-Halogenation
Overall Yield 65–70%75–80%
Reaction Steps 32
Key Reagents 4-Chlorobenzenesulfonyl chloride, TriethylamineCu(NO₃)₂, Thionyl chloride
Purification Complexity Moderate (recrystallization)High (chromatography)
Scalability Industrial (patent)Lab-scale (article)

The tandem method offers higher yields and fewer steps but requires specialized reagents and purification. In contrast, the sulfonamidation route is scalable and uses cost-effective intermediates, albeit with moderate yields.

Mechanistic Insights and Optimization

Nitration Regioselectivity

The sulfonamide group’s electron-withdrawing nature directs nitration to the para position of the methyl group in 2-methylaniline. Computational studies suggest that the sulfonyl moiety deactivates the ortho positions, favoring nitro group addition at the 4-position.

Chlorination Efficiency

Thionyl chloride’s electrophilic chlorine selectively targets the sulfonamide’s benzene ring due to the sulfonyl group’s activation effect. Kinetic studies indicate a second-order dependence on thionyl chloride concentration, with an activation energy of 45 kJ/mol.

Industrial-Scale Considerations

Patent EP0342532A1 highlights a continuous process for 4-chlorobenzenesulfonyl chloride production, achieving 90% yield via reactive distillation. Integrating this with automated sulfonamidation reactors reduces batch times by 40%, making the sulfonamidation route industrially viable .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the sulfonamide group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in an acidic medium.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-chloro-N-(2-methyl-4-aminophenyl)benzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, although these are less common.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Inhibition of Carbonic Anhydrase Isoenzymes

One of the primary applications of 4-chloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide is its role as an inhibitor of carbonic anhydrase (CA) isoenzymes. These enzymes are crucial for physiological processes such as respiration and acid-base balance. The compound has been studied for its potential therapeutic effects in conditions like glaucoma and epilepsy, where modulation of carbonic anhydrase activity may provide benefits .

1.2. Anticancer Activity

Recent studies have highlighted the compound's potential in cancer treatment. It has shown significant inhibitory effects against various cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231) and MCF-7 cells. Compounds derived from similar structures have demonstrated selective toxicity towards cancer cells while sparing normal cells, making them promising candidates for further development .

Biological Research Applications

2.1. Mechanistic Studies

The compound is utilized in mechanistic studies to understand enzyme inhibition and drug action mechanisms. Research indicates that it can effectively interact with target proteins, providing insights into its binding affinities and biological activities . Such studies are critical for guiding the design of new therapeutic agents.

2.2. Antibacterial Properties

In addition to its anticancer properties, this compound has been evaluated for its antibacterial activity. It exhibits significant inhibition against bacterial growth, particularly against strains such as Staphylococcus aureus and Klebsiella pneumoniae, which are known to cause serious infections .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of sulfonamide derivatives, compounds similar to this compound showed IC50 values below 100 µM against various cancer cell lines, indicating potent activity . The mechanism of action involved induction of apoptosis, which was confirmed through annexin V-FITC assays.

Case Study 2: Enzyme Interaction Studies

Research involving the binding interactions of this compound with carbonic anhydrase isoenzymes revealed favorable binding affinities, supporting its use in drug design aimed at targeting these enzymes for therapeutic purposes .

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the activity of enzymes involved in folic acid synthesis. This inhibition can lead to the disruption of essential cellular processes, particularly in microorganisms, making it a potential antimicrobial agent .

Comparison with Similar Compounds

FH535 (2,5-Dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide)

  • Structural Difference : FH535 features a 2,5-dichloro substitution on the benzenesulfonamide ring, compared to the 4-chloro substitution in the target compound.
  • Functional Impact: The additional chlorine at position 2 increases steric bulk and electron-withdrawing effects, enhancing FH535’s potency as a Wnt/β-catenin pathway inhibitor. In hepatocellular carcinoma cells, FH535 induces apoptosis at IC₅₀ values of 10–20 μM, outperforming analogues lacking the 2-chloro group .

4-Chloro-N-(4-fluorophenyl)benzenesulfonamide

  • Structural Difference : Replaces the 2-methyl-4-nitrophenyl group with a 4-fluorophenyl moiety.
  • Spectroscopic Contrast : The absence of a nitro group shifts the IR aromatic C=C stretch to 1541 cm⁻¹, and the ¹H NMR lacks the methyl singlet but shows fluorine-induced deshielding (δ 6.82–7.67 ppm) .
  • Bioactivity : Reduced cellular uptake due to lower lipophilicity (logP = 2.1 vs. 3.5 for the target compound), limiting its therapeutic utility .

4-Chloro-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide

  • Structural Difference : Incorporates a thiazole ring linked via an ethyl group.
  • Pharmacological Relevance : The thiazole moiety enhances binding to cyclooxygenase-2 (COX-2), with a reported IC₅₀ of 0.8 μM in inflammation models, compared to >10 μM for the target compound .

Biological Activity

4-chloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide is a sulfonamide derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a sulfonamide group, a nitrophenyl moiety, and a chloro substituent. The biological activity of this compound has been investigated in various studies focusing on its anticancer, antibacterial, and enzyme inhibitory properties.

  • Molecular Formula : C13H12ClN3O3S
  • Molecular Weight : 317.77 g/mol
  • CAS Number : 10589-64-7

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Anticancer Activity
    • Several studies have explored the compound's efficacy against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colon cancer (HCT-116). The compound exhibited significant cytotoxic effects with IC50 values ranging from 1.52 to 6.31 μM against these cell lines, demonstrating selectivity over normal cell lines .
    • Mechanistic studies indicated that the compound induces apoptosis in cancer cells, as evidenced by increased annexin V-FITC positivity and alterations in cell cycle distribution .
  • Enzyme Inhibition
    • The compound has shown promising results as an inhibitor of carbonic anhydrase (CA) IX, with IC50 values between 10.93 and 25.06 nM. This selectivity for CA IX suggests potential applications in targeting tumor microenvironments where CA IX is often overexpressed .
    • Additionally, the compound was evaluated for its ability to inhibit other enzymes related to cancer progression, contributing to its therapeutic profile.
  • Antibacterial Activity
    • In vitro studies demonstrated that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae, with inhibition percentages reaching up to 80% at specific concentrations .

The mechanism by which this compound exerts its biological effects involves:

  • Interaction with Enzymes : Binding to active sites of enzymes like carbonic anhydrase, inhibiting their function.
  • Induction of Apoptosis : Triggering apoptotic pathways in cancer cells through mitochondrial membrane potential disruption and caspase activation.
  • Cell Cycle Arrest : Causing G0/G1 and G2/M phase arrest in treated cells, which contributes to reduced proliferation .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer activity of various benzenesulfonamide derivatives, this compound was found to significantly inhibit the growth of MDA-MB-231 cells with an IC50 value of approximately 6 μM. Flow cytometry analysis revealed a substantial increase in apoptotic cells following treatment.

Case Study 2: Enzyme Inhibition

A systematic study on the enzyme inhibitory effects highlighted that this compound selectively inhibits CA IX over CA II, suggesting its potential for targeted therapy in cancers where CA IX is implicated.

Comparative Analysis

Property/ActivityThis compoundOther Similar Compounds
IC50 (Cancer Cells) 1.52 – 6.31 μMVaries (typically higher)
CA IX Inhibition IC50 = 10.93 – 25.06 nMVaries
Antibacterial Activity Significant against S. aureus and K. pneumoniaeLess effective

Q & A

Basic: What are the standard synthetic protocols for 4-chloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide, and how are yields optimized?

Answer:
The synthesis typically involves nucleophilic substitution reactions between 4-chlorobenzenesulfonyl chloride and substituted aniline derivatives. Key steps include:

  • Starting Materials : 4-chlorobenzenesulfonyl chloride and 2-methyl-4-nitroaniline.
  • Reaction Conditions : Use of polar aprotic solvents (e.g., DMF or dichloromethane) with bases like triethylamine to deprotonate the amine and facilitate sulfonamide bond formation .
  • Purification : Recrystallization from ethanol or chromatographic methods (e.g., reverse-phase HPLC) to achieve >95% purity .
    Yield Optimization : Control reaction temperature (60–80°C), stoichiometric excess of sulfonyl chloride (1.2–1.5 equivalents), and inert atmosphere to minimize side reactions .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirm substitution patterns (e.g., chloro and nitro groups) and sulfonamide connectivity. For example, the sulfonamide NH proton appears as a singlet at δ ~10–11 ppm .
  • IR Spectroscopy : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., calculated [M+Na]+ for C₁₃H₁₀ClN₂O₄S: 356.9962) .
  • X-ray Crystallography : Resolve conformational details (e.g., torsion angles between aromatic rings) .

Advanced: How does structural conformation influence biological activity, and how can crystallographic data resolve contradictions in enzyme inhibition studies?

Answer:

  • Conformational Impact : The torsion angle between the sulfonamide and aromatic rings (e.g., 77.8° in related compounds) affects binding to enzyme active sites. For instance, planar conformations enhance π-π stacking with target residues .
  • Crystallographic Analysis : Use SHELX software to model hydrogen bonding (e.g., N–H···O=S interactions) and compare with enzyme co-crystal structures. Discrepancies in inhibition data may arise from conformational flexibility or solvent effects in assays .

Advanced: How can researchers design structure-activity relationship (SAR) studies to improve antimicrobial efficacy?

Answer:

  • SAR Design :
    • Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance sulfonamide acidity, improving target binding .
    • Side-Chain Variations : Replace the nitro group with bioisosteres (e.g., cyano) to balance lipophilicity and solubility .
  • Experimental Validation :
    • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For example, related sulfonamides show MICs of 16–32 µg/mL .
    • Enzyme Inhibition : Measure IC₅₀ against dihydropteroate synthase (DHPS) to correlate structural changes with activity .

Table 1 : Antimicrobial Activity of Sulfonamide Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Parent Compound (Analog)E. coli32
CF₃-Substituted DerivativeS. aureus16

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

  • Data Discrepancy Analysis :
    • Assay Conditions : Compare solvent systems (e.g., DMSO vs. aqueous buffers) and incubation times. For example, DMSO >1% can artificially inflate MIC values .
    • Structural Confounders : Verify purity (>95% via HPLC) and check for tautomeric forms (e.g., nitro ↔ aci-nitro) that alter reactivity .
    • Statistical Validation : Use ANOVA to assess inter-laboratory variability in enzyme inhibition assays .

Basic: What are the key considerations for designing enzyme inhibition assays with this compound?

Answer:

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, DHPS) .
  • Assay Parameters :
    • Substrate Concentration : Use Km values to set competitive inhibition conditions.
    • Control Experiments : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay sensitivity .
  • Data Interpretation : Calculate Ki values using Cheng-Prusoff equation for dose-response curves .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Answer:

  • ADME Prediction : Use QSAR models to predict logP (target ~2.5 for balanced absorption) and polar surface area (<140 Ų for blood-brain barrier penetration) .
  • Docking Studies : Simulate binding to serum albumin to assess plasma protein binding and free drug availability .
  • Metabolic Stability : Identify metabolic soft spots (e.g., nitro reduction) using hepatocyte microsomal assays .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

Answer:

  • Hazard Mitigation :
    • Use fume hoods for synthesis due to potential nitro group toxicity .
    • Wear nitrile gloves and eye protection; avoid DMSO as a solvent for stock solutions due to enhanced dermal absorption .
  • Waste Disposal : Neutralize acidic/basic reaction mixtures before disposal per EPA guidelines .

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